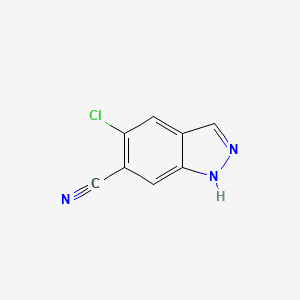

5-Chloro-1H-indazole-6-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1H-indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-1-6-4-11-12-8(6)2-5(7)3-10/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHAQPTUSXWYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Preclinical Efficacy of 5 Chloro 1h Indazole 6 Carbonitrile Derivatives

In Vitro Pharmacological Evaluation

The initial assessment of the therapeutic potential of 5-Chloro-1H-indazole-6-carbonitrile and its related derivatives involves a comprehensive in vitro evaluation. This includes testing their ability to inhibit the growth of cancer cells, their interaction with specific enzymes, and their broader potential as antimicrobial and antiviral agents.

Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines

Derivatives of the 1H-indazole scaffold have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. In one study, a series of piperazine-indazole derivatives were synthesized and evaluated for their effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. acs.org Many of these compounds showed significant activity, particularly against the K562 cell line. acs.org For instance, compound 6o from this series exhibited a promising half-maximal inhibitory concentration (IC50) of 5.15 µM against K562 cells, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. acs.org This suggests a degree of selectivity for cancer cells. acs.org

Another study focusing on indole (B1671886)–isatin molecular hybrids, which can be conceptually related to indazole structures, also revealed potent antiproliferative effects. nih.gov Compounds 5o and 5w from this series were found to be four to five times more potent than the standard chemotherapy drug Sunitinib against certain cancer cells, with IC50 values of 1.69 µM and 1.91 µM, respectively. nih.gov Further investigation into compound 5o showed it could inhibit growth in both the sensitive lung cancer cell line NSCLC A-549 (IC50 of 0.9 µM) and the multidrug-resistant NCI-H69AR cell line (IC50 of 10.4 µM). nih.gov

Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | acs.org |

| Compound 6o | HEK-293 (Normal Kidney) | 33.2 | acs.org |

| Compound 5o | General | 1.69 | nih.gov |

| Compound 5w | General | 1.91 | nih.gov |

| Sunitinib (Control) | General | 8.11 | nih.gov |

| Compound 5o | A-549 (Lung Cancer) | 0.9 | nih.gov |

| Compound 5o | NCI-H69AR (Resistant Lung Cancer) | 10.4 | nih.gov |

Enzyme Inhibition Profiles (e.g., Kinases, IDO1, AMPK)

The biological effects of indazole derivatives are often traced back to their ability to modulate the activity of specific enzymes.

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several indazole derivatives have been identified as potent kinase inhibitors. A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were shown to be potent inhibitors of Protein Kinase B (Akt1), a key enzyme in cell survival pathways. wikipedia.org Other derivatives have been developed as inhibitors of Pim kinases, Epidermal Growth Factor Receptor (EGFR) kinase, and Extracellular signal-Regulated Kinase (ERK1/2). google.com For example, one compound displayed strong potency against EGFR T790M with an IC50 value of 5.3 nM. google.com Another series of pyrrolidine-1H-indazole derivatives showed excellent potency against ERK1/2 with IC50 values of 20 nM and 7 nM, respectively. google.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a role in immune suppression, particularly within the tumor microenvironment. The indazole scaffold has emerged as a promising candidate for developing IDO1 inhibitors. nih.gov It is suggested that these compounds may function as Type II inhibitors, preferentially binding to the ferrous form of the enzyme. nih.gov A Chinese patent describes 1H-indazole derivatives specifically for use as IDO inhibitors to treat various diseases, including cancer. nih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK): AMPK is a key sensor of cellular energy status. While many derivatives are inhibitors, some can act as activators. An indazole acid lead compound was optimized to create PF-06409577, a direct activator of AMPK, which was investigated for the potential treatment of diabetic nephropathy. acs.org

Potential for Antiviral and Antimicrobial Activities as Indazole Derivatives

The indazole core is also found in compounds with antimicrobial and antiviral properties. Various substituted indazole derivatives have been noted for their broad biological activities, including antibacterial action. acs.orggoogle.com More specific research has demonstrated the potential of indazole derivatives against viral pathogens. In one study, 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed as novel agents against the Hepatitis C virus (HCV). Two compounds from this series, 5n and 5t , were particularly potent and selective, with IC50 values of 0.013 µM and 0.007 µM, respectively, and half-maximal effective concentration (EC50) values of 0.018 µM and 0.024 µM.

Anti-HCV Activity of Indazole Analogues

| Compound | IC50 (µM) | EC50 (µM) | Reference |

|---|---|---|---|

| 5n | 0.013 | 0.018 | |

| 5t | 0.007 | 0.024 |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between indazole derivatives and their biological targets is critical for rational drug design and development.

Identification and Validation of Specific Molecular Targets

Research has successfully identified several specific molecular targets for indazole derivatives. As noted, kinases are a major class of targets, including Protein Kinase B/Akt , VEGFR2 , Pim kinases , EGFR , and ERK1/2 . wikipedia.orggoogle.com The activation of AMPK by specific derivatives has also been confirmed. acs.org

Beyond direct enzyme inhibition or activation, the antiproliferative effects of some indazole compounds have been linked to other pathways. For compound 6o , it was suggested that its anticancer activity may stem from inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway , which are critical for regulating apoptosis (programmed cell death). acs.org In the case of the indole-isatin hybrid 5o , its antiproliferative action was associated with a significant decrease in the amount of phosphorylated Rb protein , a key regulator of the cell cycle. nih.gov

Analysis of Ligand-Target Binding Interactions

Molecular modeling and biophysical analyses have provided insights into how these derivatives bind to their targets. Theoretical studies on 3-arylsulfonylindazole ligands interacting with the VEGFR2 kinase binding pocket have confirmed efficient binding. The stability of this binding is attributed to the formation of hydrogen bonds, π–π stacking, and π–cation interactions with specific amino acid residues within the kinase's active site, such as Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918 . For example, the interaction energy between indazole derivative 5 and Phe918 was calculated to be -19.200 kcal/mol, indicating a strong and favorable interaction. Similarly, molecular docking studies were used to elucidate the binding interactions of other anticancer indazole derivatives with their targets. For IDO1 inhibitors, the indazole scaffold is thought to interact directly with the heme iron at the enzyme's core. nih.gov

Calculated Interaction Energies of Indazole Derivatives with VEGFR2 Residues

| Ligand | Target Residue | Total Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indazole 5 | Phe918 | -19.200 | |

| Indazole 6 | Phe918 | -18.820 | |

| Indazole 5 | Thr916 | ~ -7.0 | |

| Indazole 5 | Glu917 | ~ -9.0 |

Preclinical Pharmacological Characterization of Indazole-Based Lead Compounds

The indazole scaffold is a prominent feature in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govresearchgate.netnih.govpnrjournal.com While specific preclinical data for derivatives of this compound are not extensively detailed in publicly available research, the pharmacological characterization of closely related indazole-based lead compounds, particularly other chloro-substituted indazoles, offers significant insights into the potential therapeutic applications and mechanisms of action for this class of molecules.

Research into indazole derivatives has revealed their potential as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other diseases. nih.gov The substitution pattern on the indazole ring, including the position of halogen atoms like chlorine, plays a pivotal role in determining the compound's biological activity and selectivity. nih.govnih.gov

A notable area of investigation involves the development of indazole derivatives as inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways that promote survival and proliferation. A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones has been synthesized and evaluated for their inhibitory action on Akt. nih.gov These compounds demonstrated potent inhibitory activity against the Akt1 isoform. Further mechanistic studies with these derivatives in a PC-3 tumor cell line suggested a dual inhibitory effect, impacting both the activity and the phosphorylation of Akt1. nih.gov

The structure-activity relationship (SAR) is a critical aspect of preclinical characterization. For instance, in the development of 1H-indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), fragment-led de novo design was utilized. This approach led to the discovery of derivatives that inhibited FGFR1-3 with IC₅₀ values in the micromolar range and exhibited excellent ligand efficiencies. nih.gov Similarly, structure-guided design has yielded 1H-indazole amide derivatives with potent enzymatic and cellular activity against extracellular signal-regulated kinases (ERK1/2). nih.gov

The following tables summarize the preclinical pharmacological data for selected indazole-based lead compounds, illustrating their activity against various kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole-Based Derivatives Against FGFR Kinases (Data sourced from fragment-led design studies)

| Compound Type | Target Kinase | IC₅₀ (µM) | Ligand Efficiency (LE) |

| 1H-Indazole Derivatives | FGFR1-3 | 0.8–90 | 0.30–0.48 |

| This table illustrates the range of inhibitory concentrations and ligand efficiencies for a series of 1H-indazole derivatives against Fibroblast Growth Factor Receptors 1-3. nih.gov |

Table 2: Preclinical Efficacy of Advanced 1H-Indazole Amide Derivatives (Data from structure-guided design against ERK and HT29 cell line)

| Compound | Target Enzyme | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (µM) |

| Compound 116 | ERK1/2 | 9.3 ± 3.2 | 0.9 ± 0.1 |

| Compound 117 | ERK1/2 | 25.8 ± 2.3 | 6.1 ± 1.1 |

| Compound 118 | ERK1/2 | Not specified | Not specified |

| This table presents the half-maximal inhibitory concentrations (IC₅₀) of specific indazole amide compounds against the ERK1/2 enzymes and the HT29 cancer cell line, demonstrating both biochemical and cellular potency. nih.gov |

The preclinical characterization of these analogous compounds underscores the potential of the chloro-indazole core structure. The data reveals that modifications at various positions of the indazole ring system are key to achieving high potency and selectivity for specific biological targets. These findings provide a strong rationale for the continued exploration of derivatives of this compound as potential therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Design Principles for 5 Chloro 1h Indazole 6 Carbonitrile Analogs

Systematic Investigation of the Chloro Substituent's Influence on Biological Activity and Receptor Affinity

The presence and position of a chloro substituent on the indazole ring can profoundly impact a compound's biological activity and its affinity for target receptors. Halogen atoms, particularly chlorine, can modulate a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the chloro group can engage in specific halogen bonding interactions with biological targets, enhancing binding affinity and potency. nih.gov

In the context of indazole derivatives, the placement of a chloro group is a critical determinant of activity. For instance, in a series of 1H-indazole derivatives developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), the presence of chloro substituents was integral to their inhibitory potential. nih.gov Similarly, studies on indazole-based inhibitors of interleukin-2-inducible T-cell kinase (ITK) have demonstrated that strategic placement of chloro groups can significantly enhance inhibitory activity. nih.gov

The table below illustrates the influence of substituents, including halogens, on the activity of various indazole-based compounds, highlighting the general importance of the chloro group in modulating biological effects.

| Compound/Series | Target | Key Findings on Chloro/Halogen Substitution |

| 1H-Indazole Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Chloro substituents are important for inhibitory activity. nih.gov |

| Indazole-based Derivatives | Interleukin-2-inducible T-cell kinase (ITK) | Strategic placement of chloro groups enhances inhibitory potency. nih.gov |

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E | 5-chloro group engages in hydrophobic and halogen bond interactions. nih.gov |

| 7-Substituted Marsanidine Analogs | Cardiovascular Activity | Substitution with a chloro or methyl group at the C7 position of the indazole nucleus leads to higher cardiovascular activity. rsc.org |

Analysis of the Carbonitrile Group's Role in Modulating Molecular Recognition and Efficacy

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry, prized for its unique electronic properties and its ability to act as a hydrogen bond acceptor. It can also serve as a bioisostere for other functional groups, such as a carbonyl or a halogen atom, allowing for the fine-tuning of a molecule's properties. In the context of 5-Chloro-1H-indazole-6-carbonitrile, the 6-carbonitrile group is expected to play a significant role in molecular recognition and efficacy.

While specific studies on the 6-carbonitrile group of this compound are limited, research on other nitrile-containing heterocyclic compounds has demonstrated the importance of this moiety. For instance, in the design of kinase inhibitors, the nitrile group has been shown to be a key pharmacophoric element, often involved in critical interactions with the hinge region of the kinase domain. The development of 1H-indazole-3-carboxaldehyde derivatives, which can be precursors to nitriles, underscores the importance of this substitution pattern for accessing polyfunctionalized indazoles with potential kinase inhibitory activity. nih.gov

The potential roles of the carbonitrile group in molecular interactions are summarized in the table below:

| Interaction Type | Potential Role of the Carbonitrile Group |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor with donor groups in the receptor. |

| Dipole-Dipole Interactions | The strong dipole moment of the nitrile can engage in favorable electrostatic interactions. |

| Shape and Conformation | Its linear geometry can influence the overall topology of the molecule, allowing for a better fit in the binding pocket. |

| Metabolic Stability | The carbonitrile group is generally metabolically stable. |

Comparative SAR Studies of Positional Isomers of Chloro-Indazole-Carbonitriles

The biological activity of a substituted indazole can be dramatically altered by changing the position of its substituents. Comparative SAR studies of positional isomers are therefore crucial for understanding the optimal substitution pattern for a given biological target. While a direct comparative study of all positional isomers of chloro-indazole-carbonitriles is not available, insights can be gleaned from related compounds.

For example, the synthesis and biological evaluation of 6-substituted aminoindazole derivatives have shown that the position of substitution significantly impacts their anti-proliferative activity. nih.gov In this study, various substituents were introduced at the 6-position of the indazole ring, and their effects on cytotoxicity were evaluated, revealing that even minor changes in the substituent's nature could lead to substantial differences in activity. nih.gov

Furthermore, the existence of compounds like 7-chloro-1H-indazole-5-carbonitrile highlights the interest in exploring different positional arrangements of the chloro and carbonitrile groups. rsc.org A hypothetical comparison of the potential interactions of this compound and a positional isomer like 7-chloro-1H-indazole-5-carbonitrile would suggest that the different placement of the electron-withdrawing chloro and carbonitrile groups would alter the electronic landscape of the indazole ring, leading to different interactions with a target protein.

The table below provides a hypothetical comparison of positional isomers to illustrate the importance of substituent placement.

| Compound | Chloro Position | Carbonitrile Position | Potential SAR Implications |

| This compound | 5 | 6 | The electronic effects of the chloro and carbonitrile groups may synergize to enhance binding to a specific target. |

| 7-Chloro-1H-indazole-5-carbonitrile | 7 | 5 | The proximity of the chloro group to the pyrazole (B372694) nitrogen may influence its pKa and hydrogen bonding capacity. |

| 4-Chloro-1H-indazole-6-carbonitrile | 4 | 6 | Steric hindrance from the 4-chloro group could influence the preferred conformation of the molecule. |

Rational Design Methodologies for Optimizing this compound Derivatives

The optimization of lead compounds like this compound into clinical candidates relies heavily on rational design methodologies. These approaches use an understanding of the target structure and the SAR of existing compounds to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) is a powerful tool in this process. If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound will bind. biosolveit.de This allows medicinal chemists to design modifications that enhance favorable interactions, such as adding functional groups that can form additional hydrogen bonds or fill unoccupied hydrophobic pockets. Fragment-based drug design is another approach where small molecular fragments are identified that bind to the target, and then grown or linked together to create a potent lead compound. nih.gov

Knowledge-based design leverages existing SAR data to guide the synthesis of new compounds. nih.gov For example, if it is known that a particular substituent at a certain position increases activity, new analogs can be designed that incorporate this feature. A recent study on the rational design of an indazole-based PLK4 inhibitor utilized a virtual screening approach to identify a hit compound, which was then optimized using fragment-based rational drug design. biosolveit.de

Key rational design strategies applicable to this compound derivatives are outlined below:

| Design Strategy | Description | Application to this compound |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target to design molecules that fit optimally in the binding site. | Docking simulations can predict how modifications to the indazole ring or substituents will affect binding affinity. |

| Fragment-Based Drug Design (FBDD) | Small molecular fragments that bind to the target are identified and then elaborated or linked to create more potent compounds. | Fragments that bind to key regions of the target can be incorporated into the this compound scaffold. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | The chloro or carbonitrile group could be replaced with other functional groups to fine-tune the compound's properties. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A pharmacophore model can be built based on known active indazole derivatives to guide the design of new analogs. |

Lead Optimization Strategies Based on Comprehensive SAR Analysis

Lead optimization is an iterative process that aims to transform a promising hit compound into a drug candidate with a desirable balance of properties. For derivatives of this compound, a comprehensive SAR analysis would be the foundation for this process.

The primary goal of lead optimization is to enhance the compound's potency and selectivity for its intended target while minimizing off-target effects. This often involves synthesizing a library of analogs with systematic modifications to the lead structure. For instance, different halogen atoms (F, Br, I) could be substituted at the 5-position to probe the effect of size and electronegativity on activity. Similarly, the 6-carbonitrile group could be converted to a carboxamide, carboxylate, or other functional groups to explore different interaction modes.

Another critical aspect of lead optimization is improving the compound's ADME properties. This may involve modifying the molecule to increase its solubility, improve its metabolic stability, or enhance its permeability across cell membranes. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can prolong the compound's half-life in the body. A study on the hit-to-lead optimization of benzimidazole-based activators of AMP-activated protein kinase demonstrated how systematic modifications led to a compound with robust target engagement and improved in vivo efficacy. nih.gov

The following table summarizes key lead optimization strategies that could be applied to this compound derivatives.

| Optimization Goal | Strategy | Example Modification |

| Enhance Potency | Introduce additional favorable interactions with the target. | Add a functional group that can form a new hydrogen bond or fill a hydrophobic pocket. |

| Improve Selectivity | Exploit differences in the binding sites of the target and off-target proteins. | Design analogs that are sterically or electronically complementary to the target's binding site but not to those of related proteins. |

| Optimize ADME Properties | Modify physicochemical properties to improve absorption, distribution, metabolism, and excretion. | Introduce polar groups to increase solubility; replace metabolically labile groups with more stable ones. |

| Reduce Toxicity | Eliminate structural motifs associated with toxicity. | Remove or modify reactive functional groups that could lead to adverse effects. |

Computational Chemistry Applications in 5 Chloro 1h Indazole 6 Carbonitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-Chloro-1H-indazole-6-carbonitrile. DFT methods are used to solve the electronic structure of the molecule, providing a wealth of information about its stability, reactivity, and electronic characteristics. doi.org

Detailed research findings from DFT studies on indazole systems reveal critical insights. pnrjournal.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT is employed to generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating these are sites prone to electrophilic attack or coordination. Conversely, the hydrogen on the indazole nitrogen would show a positive potential, marking it as a site for nucleophilic interaction. These predictions are vital for understanding how the molecule will interact with biological targets or other reagents. doi.org

Table 1: Representative DFT-Calculated Properties for an Indazole System

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.254 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.091 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 0.163 | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.45 Debye | Measure of the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Modeling

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful tools for evaluating how a ligand, such as this compound, might bind to a protein target. Indazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for the design of new therapeutic agents. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of the ligand within the binding site of a protein. This process generates a binding score, such as binding energy (in kcal/mol), which estimates the strength of the interaction. For instance, in studies on related indazole-based anticancer agents, docking simulations have been used to identify key interactions, like hydrogen bonds between the indazole NH group and amino acid residues (e.g., Glycine, Glutamic acid) in the protein's active site. nih.gov Pi-pi stacking interactions between the aromatic indazole ring and residues like Phenylalanine or Tyrosine are also commonly observed. nih.gov

Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. These simulations track the movements of every atom, providing insights into the flexibility of the complex and the durability of the interactions. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the ligand, indicate how stable its position is in the binding pocket. A stable complex with low RMSD values suggests that the compound is a promising candidate for inhibiting the protein's function. nih.gov

Table 2: Example of Molecular Docking and MD Simulation Data for an Indazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| Target Protein | Protein Kinase XYZ | The biological target of interest for a specific disease. |

| Binding Energy (Docking) | -9.8 kcal/mol | Predicted affinity of the ligand for the protein; more negative is stronger. |

| Key Interacting Residues | Glu95, Gly94, Tyr165 | Specific amino acids forming crucial bonds with the ligand. |

| Mean RMSD (MD Simulation) | 1.5 Å | Measures the average deviation of the ligand from its initial docked pose, indicating stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds that includes this compound, QSAR models can be developed to predict the bioactivity of newly designed, yet unsynthesized, derivatives.

To build a QSAR model, researchers compile a dataset of structurally similar indazole derivatives with experimentally measured biological activities (e.g., IC50 values). For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, electronic properties from DFT) is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with the observed activity.

The resulting model can highlight which molecular features are most important for the desired biological effect. For example, a QSAR study on anticancer indazole derivatives might reveal that the presence of a halogen at a specific position and a certain distribution of electrostatic potential are critical for high potency. These models serve as valuable guides for designing new derivatives with potentially enhanced activity.

In Silico Profiling of Pharmacological Parameters to Guide Research Design

Before committing significant resources to synthesizing and testing a new compound, researchers use in silico methods to predict its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This profiling helps to identify potential liabilities early in the drug discovery process, allowing for modifications to the molecular structure to improve its drug-like qualities. nih.gov

For this compound, computational models can predict a range of important parameters. These include adherence to established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other predicted properties include aqueous solubility, plasma protein binding, potential to inhibit key metabolic enzymes (like Cytochrome P450), and various toxicity endpoints. Compounds that show a promising balance of predicted potency and favorable ADMET properties are prioritized for synthesis. nih.gov

Table 3: Predicted Pharmacological Parameters for this compound

| Parameter | Predicted Value | Guideline/Significance |

|---|---|---|

| Molecular Weight | 177.58 g/mol | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.4 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | < 140 Ų (Associated with good oral bioavailability) |

Theoretical Studies of Photoluminescent Properties of Indazole Systems

The indazole scaffold is not only important in medicinal chemistry but also in materials science, where its derivatives are explored for their optical properties. rsc.org Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the photoluminescent behavior of these systems. researchgate.netresearchgate.net TD-DFT allows for the calculation of excited-state properties, providing predictions of absorption and emission spectra. researchgate.net

These calculations can determine the energies of electronic transitions, such as the primary π→π* transition, and their corresponding oscillator strengths, which relate to the intensity of light absorption. By optimizing the molecular geometry in the first excited state (S1), it is also possible to calculate the emission energy, corresponding to fluorescence. researchgate.net This provides a theoretical emission spectrum that can be compared with experimental data.

Studies on indazole-based fluorescent materials have shown that modifying the substitution pattern on the ring system can tune the emission wavelength across the visible spectrum. rsc.org For this compound, TD-DFT calculations could predict its absorption maximum (λ_abs) and emission maximum (λ_em), as well as its quantum yield. This information is critical for designing novel fluorescent probes or components for organic light-emitting diodes (OLEDs).

Table 4: Representative Photophysical Data from TD-DFT Calculations for an Indazole System

| Parameter | Predicted Value | Description |

|---|---|---|

| Absorption Max (λ_abs) | 350 nm | The wavelength of maximum light absorption (S0 → S1 transition). |

| Emission Max (λ_em) | 450 nm | The wavelength of maximum fluorescence emission (S1 → S0 transition). |

| Oscillator Strength (f) | 0.85 | Theoretical intensity of the main absorption peak. |

| S1 → S0 Transition Type | π→π* | The nature of the electronic transition responsible for fluorescence. |

Advanced Characterization Techniques and Analytical Methodologies in Indazole Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental to confirming the identity and structure of newly synthesized molecules like 5-Chloro-1H-indazole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be indispensable for confirming the synthesis of this compound.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the three aromatic protons on the indazole ring system and a characteristic broad signal for the N-H proton, the chemical shift of which can be solvent-dependent. The protons at positions 3, 4, and 7 would each appear as a singlet, given the substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of non-equivalent carbon atoms. For this molecule, eight distinct carbon signals are expected: five for the aromatic carbons of the bicyclic core, one for the carbon attached to the chlorine, one for the carbon attached to the nitrile group, and one for the nitrile carbon itself (C≡N). The chemical shifts provide insight into the electronic environment of each carbon atom. General studies on indazole derivatives aid in the assignment of these resonances. rsc.org

Predicted ¹H and ¹³C NMR Spectral Features

| Nucleus | Structural Position | Expected Observation |

|---|---|---|

| ¹H | H-3 | Singlet |

| ¹H | H-4 | Singlet |

| ¹H | H-7 | Singlet |

| ¹H | N1-H | Broad singlet, chemical shift solvent-dependent |

| ¹³C | C3, C4, C5, C6, C7, C3a, C7a | 8 distinct signals in the aromatic/heterocyclic region |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. Other key absorbances would include the N-H stretch (a broad band around 3100-3500 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (in the fingerprint region, typically 600-800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like indazole exhibit characteristic absorption maxima (λ_max_). The UV spectrum of an indazole derivative typically shows multiple bands corresponding to π → π* transitions within the conjugated bicyclic system. acs.org The presence of the chloro and cyano substituents would be expected to influence the position and intensity of these absorption bands compared to the parent indazole.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound (C₈H₄ClN₃), allowing for the unambiguous confirmation of its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺).

Expected Mass Spectrometry Data

| Technique | Parameter | Expected Value for C₈H₄ClN₃ |

|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | 178.0166 (for ³⁵Cl isotope) |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid or TFA), would be developed to separate the target compound from any starting materials, by-products, or isomers. The purity of a sample can be accurately quantified by analyzing the area of the peak corresponding to the product relative to the total peak area in the chromatogram. The utility of preparative HPLC has been noted in patent literature for the purification of related compounds. google.com

Calorimetric and Thermogravimetric Analyses for Thermodynamic Characterization of Indazole Derivatives

Thermal analysis techniques provide critical information about the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify other phase transitions such as crystallization or glass transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information on the thermal stability of the compound and its decomposition profile. For this compound, TGA would determine the temperature at which it begins to decompose, a crucial parameter for understanding its stability and handling requirements.

No specific thermal analysis data for this compound has been published.

Future Perspectives and Emerging Research Avenues for 5 Chloro 1h Indazole 6 Carbonitrile

Development of Unconventional Synthetic Pathways for Complex Indazole Architectures

The synthesis of functionalized indazoles is a mature field, yet the quest for more efficient, sustainable, and novel methods to construct complex indazole-based molecules remains an active area of research. For a compound like 5-Chloro-1H-indazole-6-carbonitrile, future synthetic explorations could diverge from traditional multi-step sequences and embrace more innovative strategies.

One promising avenue is the continued development of C-H functionalization reactions. This powerful technique allows for the direct introduction of functional groups onto the indazole core, bypassing the need for pre-functionalized starting materials. researchgate.net Transition-metal-catalyzed and metal-free C-H functionalization strategies have been extensively explored for the indazole scaffold and could be adapted for the late-stage modification of this compound, enabling the rapid generation of a diverse library of analogues. researchgate.net

Electrochemical synthesis represents another frontier with significant potential. nih.gov Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for cyclization and functionalization reactions. The use of electrochemical protocols could lead to the development of novel, divergent synthetic routes to 1H-indazoles and their derivatives, potentially offering unique reactivity patterns that are not accessible through conventional means. nih.gov For instance, the selective synthesis of 1H-indazoles and their N-oxides has been demonstrated through electrochemical methods, where the outcome is determined by the nature of the cathode material. nih.gov

Furthermore, novel catalytic systems are continuously being developed that could be applied to the synthesis of complex indazoles. This includes the use of copper-catalyzed intramolecular amination reactions and transition-metal-free methods utilizing reagents like N-tosylhydrazones and nitroaromatic compounds. researchgate.netrsc.org These approaches often provide high yields under mild conditions and with broad substrate scope, making them attractive for the efficient construction of indazole libraries. A synthesis for the related compound, 5-chloro-1H-indazole-3-carbonitrile, has been reported involving the dehydration of 5-chloro-1H-indazole-3-carboxamide using trifluoroacetic anhydride (B1165640) in pyridine (B92270) and dichloromethane. chemicalbook.com This highlights a potential route that could be adapted for the 6-carbonitrile isomer.

The exploration of [3+2] cycloaddition reactions involving diazo compounds and arynes also presents a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Adapting these modern synthetic strategies will be crucial for unlocking the full potential of this compound and its derivatives.

Exploration of Novel Biological Targets and Therapeutic Areas for Halo-Indazole-Carbonitriles

The indazole nucleus is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. pnrjournal.com The presence of both a halogen and a nitrile group on the this compound scaffold suggests that this class of compounds, termed halo-indazole-carbonitriles , could interact with novel biological targets and offer therapeutic potential in a variety of disease areas.

A primary area of focus for indazole derivatives has been as protein kinase inhibitors . sigmaaldrich.com The indazole scaffold serves as a versatile template for designing inhibitors that can target the ATP-binding site of various kinases. Given that aberrant kinase activity is a hallmark of many cancers, the exploration of this compound and its analogues as inhibitors of specific kinases implicated in oncogenesis is a logical and promising research direction. The chloro and nitrile substituents can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties.

Beyond oncology, halo-indazole-carbonitriles could be investigated for their potential in treating inflammatory disorders . sigmaaldrich.com Certain indazole-containing compounds have demonstrated anti-inflammatory properties, and the unique electronic nature of the halo-indazole-carbonitrile scaffold may lead to the discovery of novel modulators of inflammatory pathways.

The nitrile group, in particular, can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, offering opportunities for covalent or non-covalent interactions with target proteins. This opens the door to exploring these compounds as inhibitors of enzymes beyond kinases, such as proteases or metabolic enzymes. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding.

The development of new therapeutic agents often involves screening against a wide panel of biological targets. High-throughput screening of a library of halo-indazole-carbonitriles derived from this compound against various enzyme families and cellular pathways could uncover unexpected biological activities and pave the way for their development in new therapeutic areas.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Next-Generation Indazole-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govbohrium.com These computational approaches can be particularly valuable in the exploration of the chemical space around this compound.

One of the key applications of AI and ML in this context is in the virtual screening of large compound libraries. nih.govnih.gov By training ML models on existing data for known active and inactive indazole derivatives, it is possible to predict the biological activity of novel, untested compounds. This allows for the prioritization of synthetic efforts on molecules with the highest probability of success, saving significant time and resources.

Furthermore, AI algorithms can be employed for de novo drug design . nih.gov Generative models can design entirely new molecular structures that are optimized for specific biological targets and desired physicochemical properties. Starting with the this compound scaffold, these models could generate novel derivatives with enhanced potency and selectivity.

AI can also play a crucial role in predicting drug-protein interactions and identifying potential off-target effects. scielo.br By analyzing the structural features of this compound and its analogues, ML models can predict their binding affinity to a wide range of proteins, helping to identify potential safety liabilities early in the drug discovery process. This is particularly important for developing kinase inhibitors, where off-target effects can lead to toxicity. scielo.br

The application of AI and ML is not limited to predicting biological activity. These tools can also be used to predict synthetic accessibility and optimize reaction conditions , further streamlining the drug development pipeline. bohrium.com The synergy between experimental chemistry and computational modeling will be essential for the rapid and efficient development of the next generation of indazole-based therapeutics.

Investigation of this compound in Emerging Fields of Material Science or Optoelectronics

While the primary focus for indazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them intriguing candidates for applications in material science and optoelectronics . The rigid, aromatic structure of the indazole core, combined with the electronic influence of the chloro and nitrile substituents in this compound, suggests potential for use in novel organic materials.

One area of exploration is in the development of materials for organic light-emitting diodes (OLEDs) . The photophysical properties of heterocyclic compounds are highly dependent on their substitution patterns. Functionalization of the indazole core can be used to tune the emission color and efficiency of the resulting materials. bohrium.com The electron-withdrawing nature of the chloro and nitrile groups in this compound could lead to materials with interesting charge-transport and luminescent properties. While research in this area has focused more on carbazole (B46965) derivatives, the structural similarities and tunable electronic properties of indazoles make them a promising, yet underexplored, class of compounds for this application. bohrium.comresearchgate.net

Furthermore, the ability to form stable, ordered structures through non-covalent interactions makes indazole derivatives interesting for applications in crystal engineering and the design of functional organic solids . The presence of both hydrogen bond donors and acceptors, as well as the potential for halogen bonding, could be exploited to create self-assembling materials with specific electronic or optical properties.

The investigation of this compound and its derivatives in these emerging fields is still in its infancy. However, the fundamental properties of the molecule suggest that it could serve as a valuable building block for the creation of new functional materials with applications in a range of technologies, from next-generation displays to advanced sensors. A precursor for organic light-emitting diodes has been synthesized from 1H-indazole N-oxides, demonstrating the potential of the indazole scaffold in this field. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1H-indazole-6-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves cyclization of substituted precursors. For example, halogenation at the 5-position followed by nitrile introduction at the 6-position via nucleophilic substitution or cross-coupling reactions. Optimization includes varying catalysts (e.g., Pd for cross-couplings), solvent polarity, and temperature. Purity is assessed via HPLC (>95% purity is typical for research-grade compounds) .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | POCl₃, DMF, 80°C | 65–70 | 90% |

| Nitrile introduction | CuCN, DMF, 120°C | 50–55 | 95% |

Q. How is the purity of this compound validated in academic settings?

- Methodology : Combine chromatographic (HPLC, GC) and spectroscopic (¹H/¹³C NMR, IR) techniques. HPLC with UV detection at 254 nm is standard, while NMR confirms structural integrity. For example, the nitrile group shows a sharp peak at ~110–120 ppm in ¹³C NMR .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation of dust (particulate masks) and contact with skin. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular conformation of this compound?

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| H-bond interactions | N–H⋯N (2.8–3.0 Å) |

- Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) .

Q. How to address contradictions in reported solubility or stability data for this compound?

- Methodology :

- Replicate experiments : Test solubility in DMSO, DMF, and THF under controlled humidity/temperature.

- Stability assays : Use TGA/DSC to monitor decomposition thresholds.

- Statistical analysis : Apply ANOVA to compare datasets; outliers may arise from trace moisture or light exposure .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity (Fukui indices).

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to validate computational predictions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

- Methodology :

- Controlled recrystallization : Use solvents like ethanol or acetonitrile to obtain pure polymorphs.

- DSC analysis : Compare onset temperatures for different batches. Contradictions often arise from polymorphism or hydrate formation .

Q. What experimental designs minimize batch-to-batch variability in synthetic yields?

- Methodology :

| Factor | Control Measure |

|---|---|

| Catalyst purity | Use Pd/C or CuCN with ≥99% trace metals basis |

| Moisture | Employ molecular sieves in reaction flasks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.